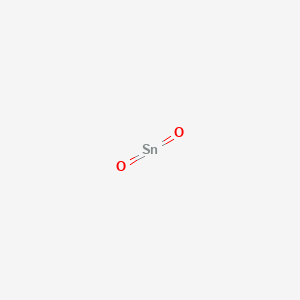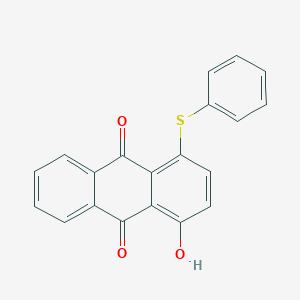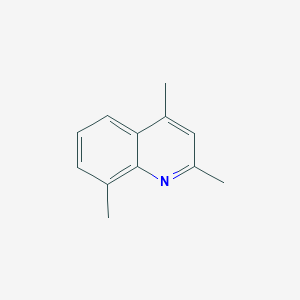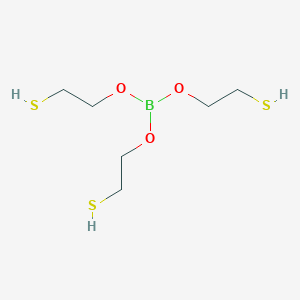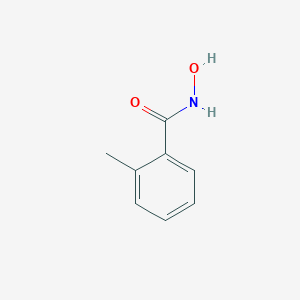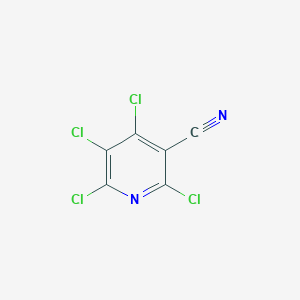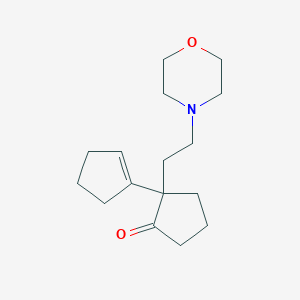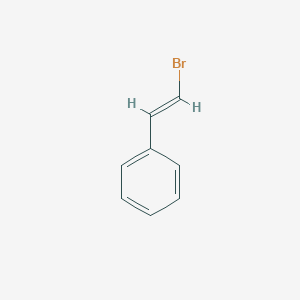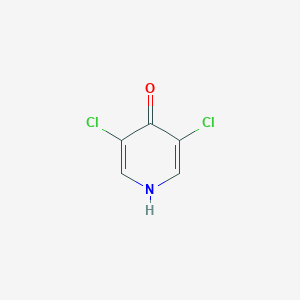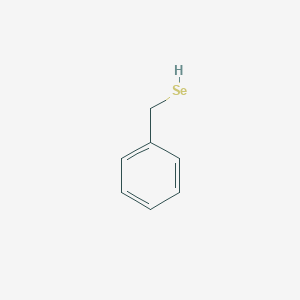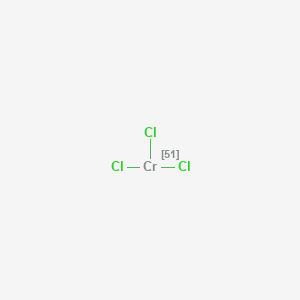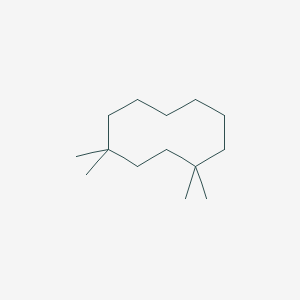
1,1,4,4-Tetramethylcyclodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetramethylcyclodecane is a cyclic hydrocarbon compound that has gained significant attention in the scientific research community. This compound is also known as tetramethylcyclohexane and has a molecular formula of C14H28. It is a colorless liquid that has a strong odor and is highly flammable.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetramethylcyclodecane has been used in various scientific research applications. One of the major applications is as a solvent in organic chemistry. It has also been used as a component in lubricants, coatings, and adhesives. The compound has been studied for its potential use in the synthesis of novel materials such as polymers and dendrimers.
Mecanismo De Acción
The mechanism of action of 1,1,4,4-Tetramethylcyclodecane is not fully understood. However, it is believed that the compound interacts with cellular membranes and alters their properties. This can lead to changes in cell signaling and gene expression.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,1,4,4-Tetramethylcyclodecane. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,1,4,4-Tetramethylcyclodecane in lab experiments is its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize and purify. However, the compound has limited applications in biological studies due to its lack of specificity and selectivity.
Direcciones Futuras
There are several future directions for research on 1,1,4,4-Tetramethylcyclodecane. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the compound's potential use as a building block for the synthesis of new materials. Additionally, further studies are needed to understand the mechanism of action and potential applications of 1,1,4,4-Tetramethylcyclodecane in biological systems.
Conclusion:
In conclusion, 1,1,4,4-Tetramethylcyclodecane is a cyclic hydrocarbon compound that has gained significant attention in the scientific research community. Its low toxicity, high solubility, and ease of synthesis make it a useful compound in organic chemistry and material science. However, further studies are needed to fully understand its mechanism of action and potential applications in biological systems.
Métodos De Síntesis
The synthesis of 1,1,4,4-Tetramethylcyclodecane involves the reaction of 1,4-cyclohexadiene with isobutene in the presence of a catalyst such as aluminum chloride. The reaction occurs at high temperatures and produces the desired compound in good yields. The purity of the compound can be improved through distillation and recrystallization.
Propiedades
Número CAS |
15841-11-9 |
|---|---|
Nombre del producto |
1,1,4,4-Tetramethylcyclodecane |
Fórmula molecular |
C14H28 |
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
1,1,4,4-tetramethylcyclodecane |
InChI |
InChI=1S/C14H28/c1-13(2)9-7-5-6-8-10-14(3,4)12-11-13/h5-12H2,1-4H3 |
Clave InChI |
FTJLDAFUIYCCRB-UHFFFAOYSA-N |
SMILES |
CC1(CCCCCCC(CC1)(C)C)C |
SMILES canónico |
CC1(CCCCCCC(CC1)(C)C)C |
Otros números CAS |
15841-11-9 |
Sinónimos |
1,1,4,4-Tetramethyl-cyclodecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



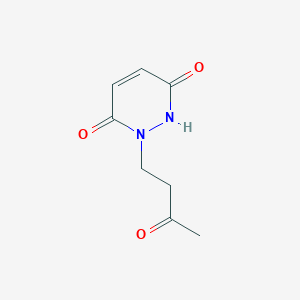
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)
